4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
Overview
Description
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C16H24BrNO3. It is a morpholine derivative that contains a bromophenoxy group, making it a compound of interest in various scientific research fields.
Scientific Research Applications
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated products.
Substitution: Various substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various receptors or enzymes, modulating their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(3-Chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
- **4-[2-(3-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
- **4-[2-(3-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
Uniqueness
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s binding affinity and selectivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO3/c1-13-11-18(12-14(2)21-13)6-7-19-8-9-20-16-5-3-4-15(17)10-16/h3-5,10,13-14H,6-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXJVWILFSFRFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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